molecular formula C10H16O4 B169378 Gelsemiol CAS No. 110414-77-2

Gelsemiol

Cat. No. B169378
CAS RN: 110414-77-2
M. Wt: 200.23 g/mol
InChI Key: FNYPTQQTJGQJNF-BGKGJTHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gelsemiol is the main active ingredient in Verbena littoralis H. B. K . It has been found to enhance nerve growth factor (NGF) -induced axonal elongation in PC12D cells .


Synthesis Analysis

The total synthesis of Gelsemiol was accomplished in nine steps with an overall yield of 14% . Key features of the synthesis involve a stereoselective inverse electron‐demand Diels–Alder reaction catalyzed by a chiral Cu Lewis acid, a radical reaction/skeletal rearrangement cascade, and a mild alkylation .


Molecular Structure Analysis

The molecular formula of Gelsemiol is C10H16O4 . The X‐ray diffraction analysis of the synthetic sample of Gelsemiol confirmed its assigned structure .


Chemical Reactions Analysis

The synthesis of Gelsemiol involves key reactions such as a stereoselective inverse electron‐demand Diels–Alder reaction catalyzed by a chiral Cu Lewis acid, a radical reaction/skeletal rearrangement cascade, and a mild alkylation .


Physical And Chemical Properties Analysis

Gelsemiol is a powder with a molecular weight of 200.23 g/mol . Its CAS number is 110414-77-2 .

Scientific Research Applications

Neuritogenic Properties

Gelsemiol has been identified as a neuritogenic iridoid , which means it can stimulate the growth of neurites, the projections from the body of a neuron. This compound has been synthesized and shown to accelerate the differentiation of neurons and the growth of neuritis . This property is particularly significant in the field of neurology and could have potential applications in treating neurodegenerative diseases or injuries that affect the nervous system.

Safety and Hazards

Gelsemiol is for research use only and not for human or veterinary use . In case of contact, it is recommended to rinse the skin thoroughly with large amounts of water and remove contaminated clothing and shoes . If ingested, it is advised to wash out the mouth with water and get medical attention .

properties

IUPAC Name

(3R,3aS,4R,5S,6aS)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-5-2-8-9(6(5)3-11)7(4-12)10(13)14-8/h5-9,11-12H,2-4H2,1H3/t5-,6+,7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYPTQQTJGQJNF-BGKGJTHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C1CO)C(C(=O)O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]([C@@H]1CO)[C@@H](C(=O)O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gelsemiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary biological activity of Gelsemiol?

A1: Gelsemiol is a neuritogenic compound, meaning it promotes the growth of neurites, which are projections from the neuron cell body that include axons and dendrites. [, ] While Gelsemiol itself may not directly induce neurite outgrowth, it significantly enhances the effects of Nerve Growth Factor (NGF), a protein crucial for neuron survival and differentiation. [, ] This potentiating effect of Gelsemiol on NGF-induced neurite outgrowth has been observed in PC12D cells, a cell line commonly used in neuroscience research. [, ]

Q2: What is known about the structure-activity relationship (SAR) of Gelsemiol and its analogs?

A2: While Gelsemiol's exact mechanism of action remains partially understood, research suggests that specific structural features are essential for its neuritogenic activity. Studies exploring structurally simplified analogs of Farinosone C, another neuritogenic natural product, revealed crucial structural motifs for inducing neurite outgrowth. [] These findings, along with the identification of other active iridoid compounds like 9-hydroxysemperoside aglucone (9-OHSA), suggest that modifications to the iridoid core structure can significantly impact neuritogenic activity. [, ] Further research is needed to fully elucidate the SAR of Gelsemiol and guide the development of more potent and selective analogs.

Q3: What are the potential applications of Gelsemiol in biomedical research?

A3: Gelsemiol's ability to enhance NGF-induced neurite outgrowth makes it a promising candidate for research related to neurodegenerative diseases and spinal cord injuries. [] The compound's potential to promote neuronal survival and differentiation could contribute to the development of therapies aimed at:

      Q4: What is the molecular formula and weight of Gelsemiol?

      A4: Gelsemiol's molecular formula is C15H22O5, and its molecular weight is 282.33 g/mol. []

      Q5: Where has Gelsemiol been found in nature?

      A5: Gelsemiol has been isolated from various plant sources, including:

      • Verbena littoralis: A plant native to South America traditionally used in Paraguayan folk medicine. [, , ]
      • Gelsemium elegans: A highly poisonous plant native to Southeast Asia, known for its medicinal properties in traditional Chinese medicine. []

      Q6: What analytical methods have been used to characterize and study Gelsemiol?

      A6: Researchers have employed various spectroscopic techniques to elucidate the structure of Gelsemiol and its derivatives. These include: * Nuclear Magnetic Resonance (NMR) spectroscopy: Used to determine the compound's structure and stereochemistry. [, ]* Mass Spectrometry (MS): Employed to determine the molecular weight and fragmentation pattern of the compound. []* Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule. * Chromatographic techniques like silica gel chromatography are commonly employed for the isolation and purification of Gelsemiol from plant extracts. []

      Q7: What are the potential risks associated with Gelsemiol?

      A7: While Gelsemiol shows promise in biomedical research, it's crucial to acknowledge that it originates from plants with a history of toxicity, particularly Gelsemium elegans. [] Therefore, thorough toxicological studies are essential to determine:

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      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.